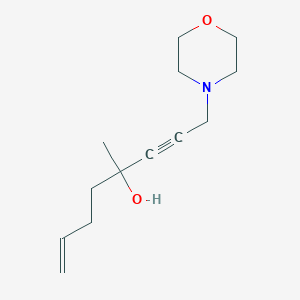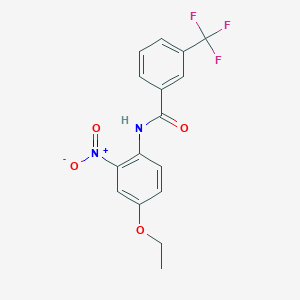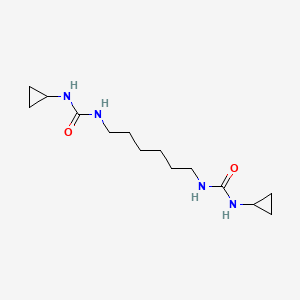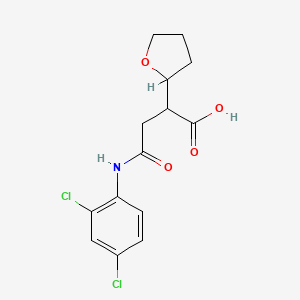
4-methyl-1-morpholin-4-yloct-7-en-2-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-morpholin-4-yloct-7-en-2-yn-4-ol is a complex organic compound that features a morpholine ring, an alkyne, and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-morpholin-4-yloct-7-en-2-yn-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylmorpholine with an appropriate alkyne and an aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-morpholin-4-yloct-7-en-2-yn-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an appropriate solvent.
Reduction: Pd/C with hydrogen gas or lithium aluminum hydride (LiAlH4) for selective reductions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-substituted morpholine derivatives.
Scientific Research Applications
4-methyl-1-morpholin-4-yloct-7-en-2-yn-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-1-morpholin-4-yloct-7-en-2-yn-4-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and the alkyne group can facilitate interactions with various biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-methylmorpholine: A simpler analog with similar structural features but lacking the alkyne and alcohol groups.
1-morpholinoprop-2-en-1-one: Contains a morpholine ring and an enone group, used in different synthetic applications.
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: A more complex compound with additional aromatic rings and a piperidine core.
Uniqueness
4-methyl-1-morpholin-4-yloct-7-en-2-yn-4-ol is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
4-methyl-1-morpholin-4-yloct-7-en-2-yn-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-3-4-6-13(2,15)7-5-8-14-9-11-16-12-10-14/h3,15H,1,4,6,8-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKUHKFJAXVZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)(C#CCN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-{[N-(propan-2-yl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5198155.png)
![4-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5198170.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5198174.png)
![5-FLUORO-N-[(4-FLUOROPHENYL)METHYL]-2-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B5198179.png)
![5,7-dinitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B5198202.png)

![(2-Bromophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone](/img/structure/B5198218.png)


![2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5198238.png)
![5-chloro-N-[4-(acetamidosulfonyl)phenyl]-2-methoxybenzamide](/img/structure/B5198244.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide](/img/structure/B5198252.png)
![1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene](/img/structure/B5198260.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5198261.png)
